Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its phenoxy structure, which includes a chlorine and methyl group substitution, making it a derivative of phenoxyacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with L-ethyl lactate, which undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with n-octanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Substitution: Conditions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides:
- **2,4-D
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar structure but different functional groups, leading to variations in activity and applications.
Properties
CAS No. |
62402-46-4 |
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Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-7-6-10(14)8-9(11)2/h6-8H,5H2,1-4H3 |
InChI Key |
KHSNOVJZZSSXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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